![molecular formula C16H20N4O3S B5118646 N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)
N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide, commonly known as MRS 1191, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in a variety of physiological processes, including neurotransmission, immune response, and cardiovascular regulation. MRS 1191 has been extensively studied for its potential therapeutic applications in various conditions.
Wirkmechanismus
MRS 1191 acts as a selective antagonist of the P2Y1 receptor, which is activated by ATP and ADP. This receptor is involved in platelet aggregation, vasoconstriction, and neuronal signaling. By blocking the P2Y1 receptor, MRS 1191 inhibits platelet aggregation, reduces blood pressure, and modulates neurotransmitter release.
Biochemical and Physiological Effects:
MRS 1191 has been shown to have various biochemical and physiological effects, depending on the target tissue and the experimental conditions. In platelets, MRS 1191 inhibits the activation of the P2Y1 receptor and reduces platelet aggregation. In the cardiovascular system, MRS 1191 reduces blood pressure and protects against ischemic injury. In the central nervous system, MRS 1191 modulates the release of neurotransmitters, such as dopamine and glutamate, and has neuroprotective effects. Moreover, MRS 1191 has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
MRS 1191 has several advantages for lab experiments. It is a selective antagonist of the P2Y1 receptor, which allows for the investigation of the specific effects of this receptor on various physiological processes. Moreover, MRS 1191 has been extensively studied and has a well-established synthesis method. However, there are also some limitations to the use of MRS 1191 in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental conditions. In addition, MRS 1191 may have off-target effects on other purinergic receptors, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the investigation of MRS 1191. One area of interest is the potential therapeutic applications of MRS 1191 in cardiovascular diseases, neurological disorders, and cancer. Moreover, further studies are needed to elucidate the molecular mechanisms of action of MRS 1191 and to identify its specific targets and downstream signaling pathways. In addition, the development of more potent and selective P2Y1 receptor antagonists may enhance the effectiveness of MRS 1191 and allow for more precise investigations of the role of this receptor in various physiological processes.
Synthesemethoden
MRS 1191 can be synthesized using a multi-step process that involves the reaction of 2-pyrazinecarboxaldehyde with N-methyl-4-aminobenzenesulfonamide in the presence of a base, followed by the reaction with propylamine and N-methyl-4-fluorobenzamide. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
MRS 1191 has been extensively studied for its potential therapeutic applications in various conditions, including cardiovascular diseases, neurological disorders, and cancer. It has been shown to inhibit platelet aggregation, reduce blood pressure, and protect against ischemic injury. In addition, MRS 1191 has been found to have neuroprotective effects and to modulate the release of neurotransmitters, such as dopamine and glutamate. Moreover, MRS 1191 has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
N-methyl-4-(propylsulfamoyl)-N-(pyrazin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-8-19-24(22,23)15-6-4-13(5-7-15)16(21)20(2)12-14-11-17-9-10-18-14/h4-7,9-11,19H,3,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGDEQXHHOTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)CC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)
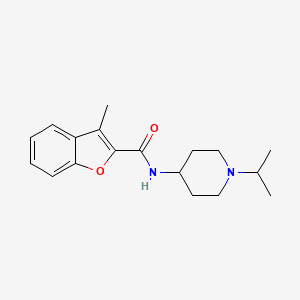
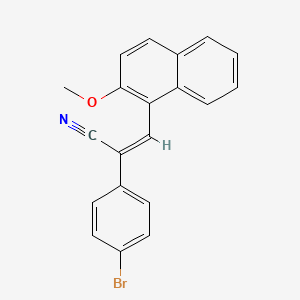
acetate](/img/structure/B5118614.png)
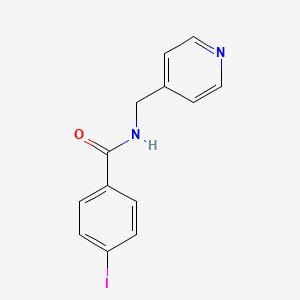
![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)
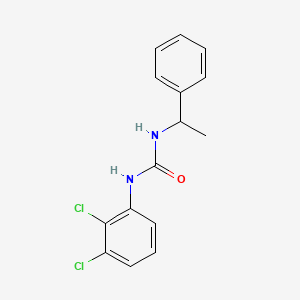
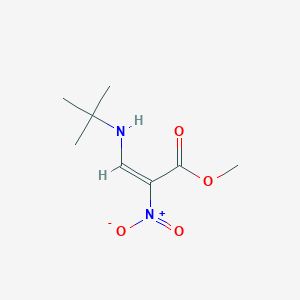
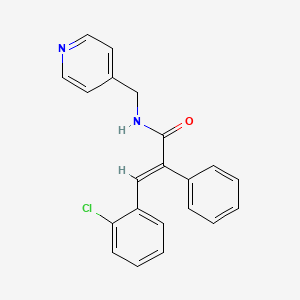
![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)